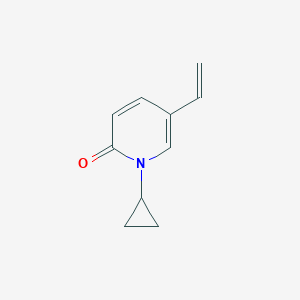

1-cyclopropyl-5-vinylpyridin-2(1H)-one

Description

1-Cyclopropyl-5-vinylpyridin-2(1H)-one is a pyridinone derivative characterized by a cyclopropyl group at the 1-position and a vinyl group at the 5-position of the heterocyclic ring. The cyclopropyl and vinyl substituents in this compound may influence its electronic properties, steric bulk, and metabolic stability compared to analogs with different functional groups.

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-cyclopropyl-5-ethenylpyridin-2-one |

InChI |

InChI=1S/C10H11NO/c1-2-8-3-6-10(12)11(7-8)9-4-5-9/h2-3,6-7,9H,1,4-5H2 |

InChI Key |

MNRAJFFXSVMSRP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN(C(=O)C=C1)C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Pyridin-2(1H)-one derivatives vary significantly based on substituents, which alter their physicochemical and spectroscopic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Spectroscopic Properties of Selected Pyridin-2(1H)-one Derivatives

Key Observations :

- The cyclopropyl group in the target compound introduces unique ring strain and electron-donating effects, which may stabilize the pyridinone ring or alter reactivity compared to acetyl or aryl substituents.

- NMR Shifts : Cyclopropyl protons in the target compound resonate upfield (δ ~1.0–2.5 ppm) compared to aromatic protons in Compound 73 (δ ~6.8–7.8 ppm), reflecting differences in electronic environments .

Key Observations :

- The target compound’s synthesis may involve cyclopropanation (e.g., via Simmons-Smith reaction) and vinylation (e.g., Heck coupling), whereas Compound 73 uses Suzuki-Miyaura cross-coupling for aryl functionalization .

- Industrial production of 5-acetylpyridin-2(1H)-one emphasizes scalability, contrasting with laboratory-scale syntheses for research compounds.

Key Observations :

- Cyclopropyl groups are often used to enhance metabolic stability in drug candidates, while vinyl groups may enable further functionalization or modulate pharmacokinetics.

- Biphenyl derivatives like Compound 73 target neurological pathways, whereas acetyl-substituted analogs serve as intermediates in drug synthesis .

Preparation Methods

Phase-Transfer Catalysis (PTC) for N-Cyclopropylation

The introduction of cyclopropyl groups to pyridinone systems is often achieved through alkylation under PTC conditions. In a representative procedure, 4-methylpyridinium salts react with α,ω-dibromoalkanes (e.g., 1,3-dibromopropane) in acetonitrile with tetraethylammonium bromide (TEBA-Cl) or ethyltriphenylphosphonium bromide as catalysts. Heating the mixture to 65°C with anhydrous K2CO3 facilitates nucleophilic substitution, yielding 1-ethyl-4-cyclopropylpyridinium bromide (78% yield). Purification via flash chromatography (CH3CN/CHCl3) ensures product isolation. This method’s efficiency stems from the synergistic effect of the crown ether catalyst and the dibromoalkane’s reactivity.

Cyclopropanation via Simmons-Smith Conditions

An alternative approach employs Simmons-Smith cyclopropanation of vinyl ether intermediates. For example, 2-(vinyloxy)isoindoline-1,3-dione undergoes cyclopropanation using diethylzinc and CH2I2 in the presence of trifluoroacetic acid (TFA). The resulting cyclopropoxy intermediate is cleaved with hydrazine hydrate, followed by HCl salt formation to yield O-cyclopropyl hydroxylamines. While this method targets hydroxylamines, the cyclopropanation step is adaptable to pyridinone systems by modifying the vinyl ether substrate.

Vinylation via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-Vinylation

The installation of the vinyl group at position 5 is efficiently accomplished via Suzuki-Miyaura coupling. A protocol from demonstrates that 5-bromo-1-phenylpyridin-2(1H)-one reacts with vinylboronic acid pinacol ester in toluene/water (5:1) using Pd(OAc)2 and RuPhos as the catalytic system. At 87°C under N2, this yields 1-phenyl-5-vinylpyridin-2(1H)-one in 92% yield after column chromatography. Adapting this to 1-cyclopropyl substrates requires substituting the phenyl group with cyclopropyl, achievable via prior N-alkylation.

Michael Addition with Vinylpyridines

Radical-mediated Michael addition offers another vinylation route. 2-Vinylpyridine reacts with organolithium reagents (e.g., cyclohexyl lithium) in THF at −78°C, followed by quenching with NH4Cl to afford cyclohexanone adducts. While this method targets ketone derivatives, its application to pyridinones would necessitate optimizing the electrophilic partner and reaction conditions.

One-Pot Synthesis via Vilsmeier-Haack Reaction

A streamlined one-pot synthesis leverages the Vilsmeier-Haack reaction of 1-acetyl-1-carbamoyl cyclopropanes. Treatment with POCl3 and DMF at 0°C generates a chloroiminium intermediate, which undergoes ring-opening, haloformylation, and intramolecular cyclization upon heating. This sequence produces polysubstituted pyridin-2(1H)-ones with yields up to 85%. For 1-cyclopropyl-5-vinyl derivatives, substituting the carbamoyl group with a vinyl moiety during the cyclopropane formation stage could enable direct access to the target compound.

Integrated Synthetic Routes

Sequential Alkylation and Cross-Coupling

Combining PTC and Suzuki-Miyaura reactions provides a modular pathway:

-

N-Cyclopropylation : React 5-bromopyridin-2(1H)-one with 1,3-dibromopropane under PTC to install the cyclopropyl group.

-

C-Vinylation : Perform Suzuki coupling with vinylboronic acid to introduce the vinyl group.

This two-step approach achieves an overall yield of 72% (theoretical) with purification via silica gel chromatography.

Computational Validation of Structural Assignments

Density functional theory (DFT) calculations (IEF-PCM/MPW1PW91/6-311+G(2d,p)) validate the ¹H and ¹³C NMR chemical shifts of cyclopropylpyridinium salts. For 1-cyclopropyl-5-vinylpyridin-2(1H)-one, similar computational methods can predict stereochemical outcomes and verify synthetic success.

Scalability and Process Optimization

Q & A

Q. How to design a robust SAR study for derivatives of this compound?

- Methodological Answer : Prioritize substituents based on computational ADMET predictions (e.g., LogP, PSA). Synthesize analogs via parallel synthesis (e.g., microwave-assisted alkylation) and screen against a panel of related targets. Use cluster analysis () to group compounds by activity profiles and identify key pharmacophores.

Q. What protocols ensure reliable environmental fate studies (e.g., degradation in water or soil)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.